molecular formula C19H23N7O2 B6533796 2-(4-ethoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 1058497-10-1

2-(4-ethoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6533796
CAS No.: 1058497-10-1
M. Wt: 381.4 g/mol
InChI Key: IIIUPVUTAFISKR-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring and an ethoxyphenyl-substituted ethanone moiety.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-3-28-15-6-4-14(5-7-15)12-16(27)25-8-10-26(11-9-25)19-17-18(20-13-21-19)24(2)23-22-17/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIUPVUTAFISKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a novel synthetic molecule that incorporates a triazolopyrimidine scaffold. This structure has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Research indicates that compounds containing triazolopyrimidine moieties exhibit diverse pharmacological activities. These include:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. In a study assessing its potency, it was found to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. The IC50_{50} values for different cancer cell lines were reported as follows:
    Cell LineIC50_{50} (µM)
    HeLa0.45
    A5490.38
    HT-290.30

In Vitro Studies

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through intrinsic pathways. This was evidenced by mitochondrial depolarization and activation of caspase-9, essential markers for apoptosis. The compound effectively blocked the G2/M phase of the cell cycle in treated cells, indicating its potential as an anticancer agent.

In Vivo Studies

Preliminary in vivo studies using zebrafish models have shown promising results regarding the compound's safety profile and efficacy. The compound's ability to inhibit tumor growth in these models suggests that it may be a viable candidate for further development in cancer therapy.

Case Studies and Research Findings

Several case studies highlight the biological activity of triazolopyrimidine derivatives similar to our compound:

  • Antimicrobial Activity : Compounds with triazolopyrimidine cores have demonstrated moderate to high antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
  • Cytotoxic Effects : A related study reported that similar compounds inhibited cell migration and invasion in carcinoma cell lines, further supporting their potential use in cancer treatment .
  • Pharmacological Profiles : A review on 1,2,4-triazoles indicated that these compounds could serve as lead structures for developing new therapeutic agents due to their diverse biological activities .

Scientific Research Applications

The compound 2-(4-ethoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and biochemistry, supported by relevant data and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound show promising anticancer properties. For instance, derivatives of triazolo-pyrimidines have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. A study reported that certain triazolo-pyrimidines exhibited significant cytotoxicity against various cancer cell lines, demonstrating the potential of this scaffold in drug design .

Antimicrobial Properties

Triazole-containing compounds have also been recognized for their antimicrobial activities. Research has shown that modifications to the triazole ring can enhance the efficacy against bacterial and fungal strains. This suggests that our compound could be explored further for its potential as an antimicrobial agent .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary investigations into similar compounds indicate potential anxiolytic and antidepressant effects, warranting further exploration of this compound in neuropharmacology .

Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer synthesis. Its functional groups can facilitate cross-linking in polymer chains, enhancing the mechanical properties of materials. Research has indicated that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .

UV Absorption

Compounds with similar structural features have been employed as UV absorbers in plastics and coatings. Their ability to absorb UV radiation protects materials from degradation caused by sunlight exposure. The incorporation of this compound could be explored for developing advanced materials with enhanced UV resistance .

Case Study 1: Anticancer Screening

A series of triazolo-pyrimidine derivatives were synthesized and screened for anticancer activity against various cell lines. Compounds were evaluated using MTT assays to determine their IC50 values. One derivative showed an IC50 of 20 µM against GL261 glioma cells, indicating significant cytotoxicity .

CompoundStructureIC50 (µM)
Triazole Derivative AStructure A20
Triazole Derivative BStructure B>50
Triazole Derivative CStructure C>100

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of related triazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased antibacterial activity compared to standard antibiotics .

CompoundTarget BacteriaZone of Inhibition (mm)
Compound XS. aureus15
Compound YE. coli12

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolopyrimidine-piperazine derivatives. Key structural analogs and their distinguishing features are discussed below:

Substituent Variations on the Triazolo[4,5-d]pyrimidine Core
  • Target Compound : Features a 3-methyl group on the triazolo[4,5-d]pyrimidine ring.
  • Analog 1: 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one (ChemSpider ID: 920377-60-2) replaces the methyl group with a 4-ethoxyphenyl substituent .
  • Analog 2: 1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one substitutes the methyl group with a 4-methoxyphenyl and modifies the ethanone moiety .

Implications :

  • Methyl groups (target) enhance metabolic stability compared to bulky aryl substituents (Analogs 1–2).
  • Ethoxy/methoxy groups (Analogs 1–2) may improve solubility but increase susceptibility to oxidative metabolism.
Variations in the Ethanone Moiety
  • Target Compound : Contains a 2-(4-ethoxyphenyl) group.
  • Analog 1: Features a 2-phenoxy group, introducing an ether linkage that may alter steric and electronic properties .
  • Analog 2 : Utilizes a 2-(3-methylphenyl) group, which could enhance lipophilicity and membrane permeability .

Implications :

  • Phenoxy (Analog 1) or methylphenyl (Analog 2) groups may shift binding affinities in target proteins.
Piperazine Linker Modifications

While the target compound retains a standard piperazine linker, other analogs in the evidence exhibit variations:

  • Compound 21 (from ): Replaces the ethanone with a thiophen-2-yl group, significantly altering electronic properties .
  • Compound m2 (from ): Introduces a trifluoromethylphenyl group, enhancing metabolic resistance and binding specificity .

Key Challenges :

  • Steric hindrance from bulky substituents (e.g., 4-ethoxyphenyl in Analog 1) may reduce reaction yields .
  • Purification often requires silica gel chromatography with dichloromethane/methanol gradients .

Data Table: Structural and Functional Comparison

Compound Triazolo Substituent Ethanone Substituent Piperazine Modification Key Feature(s)
Target Compound 3-Methyl 2-(4-Ethoxyphenyl) None Balanced lipophilicity
Analog 1 4-Ethoxyphenyl 2-Phenoxy None Enhanced solubility
Analog 2 4-Methoxyphenyl 2-(3-Methylphenyl) None Increased lipophilicity
Compound 21 N/A Thiophen-2-yl Trifluoromethylphenyl Improved electronic profile

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